molecular formula C17H22IN3O2 B4330891 N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B4330891
M. Wt: 427.28 g/mol
InChI Key: NPGKVDCPUWMQNV-UHFFFAOYSA-N
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Description

“N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” is a synthetic organic compound that features a complex molecular structure It contains an ethoxyphenyl group, an iodinated pyrazole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, iodination can be achieved using iodine and a suitable oxidizing agent.

    Attachment of the butanamide chain: This can be done through a coupling reaction, such as an amide bond formation using a carboxylic acid derivative and an amine.

    Introduction of the ethoxyphenyl group: This step might involve a nucleophilic substitution reaction where the ethoxy group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group or the pyrazole ring.

    Reduction: Reduction reactions could target the iodinated pyrazole ring or the amide group.

    Substitution: The iodinated pyrazole ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the iodinated position.

Scientific Research Applications

“N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” could have several research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
  • N-(2-ethoxyphenyl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Uniqueness

The presence of the iodine atom in “N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” may confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets. The ethoxyphenyl group also adds to its lipophilicity, potentially affecting its bioavailability and distribution in biological systems.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN3O2/c1-4-23-15-9-6-5-8-14(15)19-16(22)10-7-11-21-13(3)17(18)12(2)20-21/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGKVDCPUWMQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCN2C(=C(C(=N2)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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